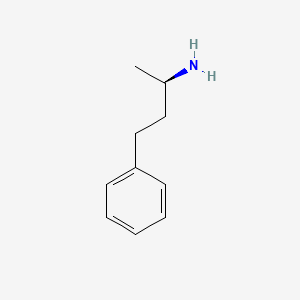

(R)-(-)-1-Methyl-3-phenylpropylamine

説明

The Critical Role of Chiral Amines in Contemporary Organic Synthesis and Drug Discovery

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. These molecules are fundamental building blocks in the synthesis of a vast array of complex chemical entities. google.comgoogle.comchemicalbook.com Their prevalence is particularly notable in the pharmaceutical industry, where it is estimated that a significant percentage of small-molecule drugs contain at least one chiral amine moiety. toray.jp The physiological activity of such drugs is often dependent on a specific enantiomer, as the different spatial arrangements of atoms can lead to vastly different interactions with biological targets such as enzymes and receptors.

The synthesis of enantiomerically pure amines is a major focus of research, with methods ranging from the resolution of racemic mixtures to asymmetric synthesis. Transition metal-catalyzed asymmetric hydrogenation and enzymatic transamination are among the powerful strategies developed to achieve high enantioselectivity. toray.jp The development of new and efficient routes to chiral amines directly impacts the advancement of medicinal chemistry, enabling the creation of novel therapeutics with improved efficacy and reduced side effects. toray.jp

The Enantiomeric Significance of (R)-(-)-1-Methyl-3-phenylpropylamine in Chiral Chemistry

This compound, a member of the phenylpropylamine class of compounds, holds particular importance in the realm of chiral chemistry. Its significance lies in its utility as a chiral building block and intermediate in the synthesis of more complex, high-value molecules, particularly pharmaceuticals and agrochemicals. toray.jptoray.jp The presence of a defined stereocenter in the (R)-configuration makes it a valuable tool for introducing chirality into a target molecule.

One of the most notable applications of this specific enantiomer is as a precursor in the synthesis of the antihypertensive drug Dilevalol. biosynth.com The requirement for high enantiomeric purity in such pharmaceutical applications underscores the importance of efficient methods for the synthesis and resolution of this compound. biosynth.com Its role extends to being a versatile intermediate for creating a variety of N-substituted derivatives, further expanding its utility in synthetic chemistry.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, application in chemical reactions, and analytical characterization.

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol google.com |

| Appearance | Colorless to pale yellowish liquid |

| Boiling Point | 228-232 °C nih.gov |

| Density | 0.922 - 0.936 g/cm³ nih.gov |

| Refractive Index | 1.513 - 1.515 |

| Optical Rotation (α) | -11° (neat) |

Spectroscopic Data and Characterization of this compound

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

| Spectroscopic Data | Description |

| ¹H NMR Spectrum | The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propyl chain, the methine proton at the chiral center, and the methyl and amine protons. |

| ¹³C NMR Spectrum | The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the three distinct carbons of the propyl chain, and the methyl carbon. |

| Infrared (IR) Spectrum | The IR spectrum characteristically exhibits absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. chemicalbook.com |

Synthesis and Resolution of this compound

The production of enantiomerically pure this compound is a critical step for its use in stereoselective synthesis. This is typically achieved through the resolution of a racemic mixture of 1-methyl-3-phenylpropylamine (B141231).

The racemic mixture itself can be synthesized through various established chemical routes. A common method involves the reduction of benzylacetone. chemicalbook.com

The most prevalent method for obtaining the desired (R)-enantiomer is through classical resolution, which involves the formation of diastereomeric salts. This process leverages the fact that diastereomers have different physical properties, such as solubility, allowing for their separation. The racemic amine is reacted with a chiral resolving agent, an optically pure acid, to form a pair of diastereomeric salts.

One documented method for the resolution of racemic 1-methyl-3-phenylpropylamine utilizes D(-)-mandelic acid in ethanol. Through fractional crystallization, the salt of the (S)-enantiomer preferentially crystallizes, leaving the (R)-enantiomer enriched in the mother liquor. Another effective resolving agent is N-formyl-L-phenylalanine, which can be used to selectively precipitate the salt of the (R)-enantiomer. google.com After separation of the diastereomeric salt, the desired this compound can be recovered by treatment with a base. google.com

Applications of this compound in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis is as a chiral intermediate. Its pre-defined stereochemistry is incorporated into the final product, which is a common strategy in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. toray.jptoray.jp

While less documented as a chiral auxiliary or a chiral resolving agent for other compounds, its role as a key building block is well-established. In this capacity, the amine functionality serves as a handle for further chemical transformations, such as N-alkylation or acylation, to construct more elaborate molecular architectures.

Advanced Research and Future Directions

Current and future research involving this compound continues to focus on its application in medicinal chemistry. Its role as a precursor to the antihypertensive agent Dilevalol highlights its established value. biosynth.com

More recent research has explored the use of derivatives of this chiral amine in the development of novel imaging agents. For instance, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine has been synthesized and evaluated as a potential probe for norepinephrine (B1679862) transporters in the brain, which could aid in understanding and diagnosing neurological disorders. nih.gov

The ongoing demand for enantiomerically pure compounds in the life sciences ensures that the development of efficient synthetic and resolution methods for chiral amines like this compound will remain an active area of research. Future work may focus on developing more sustainable and atom-economical synthetic routes, including biocatalytic methods, to access this important chiral intermediate.

Structure

3D Structure

特性

IUPAC Name |

(2R)-4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIGDEWBNQJJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-52-0 | |

| Record name | (-)-1-Methyl-3-phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutan-2-amine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENYLBUTAN-2-AMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Enantioselective Synthesis of R 1 Methyl 3 Phenylpropylamine

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, leverage the strengths of both disciplines to create efficient synthetic pathways. nih.gov For the synthesis of (R)-(-)-1-Methyl-3-phenylpropylamine, several biocatalytic approaches have proven highly effective.

Reductive Amination Utilizing Engineered Amine Dehydrogenases

The direct asymmetric reductive amination of a prochiral ketone is one of the most atom-economical methods for producing chiral amines. hims-biocat.eu Amine dehydrogenases (AmDHs), particularly those engineered from amino acid dehydrogenases (AADHs), are highly effective catalysts for this transformation. nih.gov These enzymes utilize ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor, with water being the only significant byproduct when coupled with a cofactor regeneration system. hims-biocat.eu

Researchers have successfully engineered a phenylalanine dehydrogenase from Rhodococcus sp. M4 (Rs-PheDH) for the synthesis of (R)-1-methyl-3-phenylpropylamine from 4-phenyl-2-butanone. researchgate.netwhiterose.ac.uk The wild-type enzyme naturally processes α-keto acids, and its active site required modification to accommodate the non-native ketone substrate. whiterose.ac.uk By creating a triple mutant (TM_pheDH), scientists achieved the reductive amination of 4-phenyl-2-butanone to yield (R)-1-methyl-3-phenylpropylamine with an enantiomeric excess (ee) of over 98%. researchgate.net This engineered AmDH represents a significant advancement, expanding the biocatalytic toolkit for producing valuable (R)-chiral amines. researchgate.net The reaction is typically performed in tandem with a formate (B1220265) dehydrogenase (FDH) for cofactor recycling, using ammonium (B1175870) formate as both the nitrogen source and the reductant. nih.gov

Table 1: Engineered Amine Dehydrogenase for this compound Synthesis

| Enzyme | Precursor Ketone | Product | Enantiomeric Excess (ee) | Reference |

|---|

Transaminase-Catalyzed Bioconversions with Varied Amino Donors

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.net This method is widely used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov The choice of the amino donor is critical as it influences reaction equilibrium and co-product formation.

The synthesis of (R)-1-methyl-3-phenylpropylamine has been achieved using (R)-selective transaminases ((R)-TAs). researchgate.net These enzymes facilitate the conversion of 4-phenyl-2-butanone by transferring an amino group from a suitable donor. Common amino donors include primary aliphatic or aromatic amines, such as isopropylamine (B41738) or α-phenylethylamine. researchgate.net When using such donors, the ketone co-product (acetone or acetophenone, respectively) must often be removed to drive the reaction towards completion. The use of diamine donors, such as Jeffamine ED-600, has also been explored to facilitate product separation and improve reaction efficiency. researchgate.net

Table 2: Transaminase-Catalyzed Synthesis of 1-Methyl-3-phenylpropylamine (B141231)

| Enzyme Type | Substrate | Amino Donor Example | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| (S)-Transaminase | 4-phenyl-2-butanone | Jeffamine ED-600 | (S)-1-methyl-3-phenylpropylamine | Three-liquid-phase system for continuous product recovery. | researchgate.net |

Lipase-Catalyzed Kinetic Resolution and Enantioselective Acylation

Kinetic resolution is a robust method for separating a racemic mixture of chiral compounds. This technique relies on an enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the modified product. Lipases are frequently used for this purpose due to their broad substrate scope and stability in organic solvents. researchgate.net

In the case of 1-methyl-3-phenylpropylamine, a racemic mixture can be resolved via lipase-catalyzed enantioselective acylation. The lipase (B570770), in the presence of an acyl donor (e.g., an ester like ethyl acetate), will selectively acylate one of the amine enantiomers. For instance, the lipase may preferentially catalyze the formation of (S)-N-acetyl-1-methyl-3-phenylpropylamine, leaving behind the unreacted this compound in high enantiomeric purity. The theoretical maximum yield for the desired enantiomer in a classical kinetic resolution is 50%. ntnu.no The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value); a high E-value is crucial for achieving high enantiomeric excess for both the product and the remaining substrate. nih.gov

Classical Chemical Resolution Techniques

Before the widespread adoption of biocatalysis, classical chemical resolution was the primary method for obtaining enantiopure compounds. This approach remains relevant, particularly on an industrial scale.

Diastereomeric Salt Formation with Optically Active Acids (e.g., N-formylphenylglycine)

The most common classical method for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization.

For the resolution of racemic 1-methyl-3-phenylpropylamine, optically active acids like N-benzoylphenylglycine or D(-)-mandelic acid have been investigated as resolving agents. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. After separation by filtration, the desired amine enantiomer is liberated from the salt by treatment with a base. While effective, this method can be labor-intensive and is limited to a theoretical yield of 50% for the desired enantiomer from the racemate, unless the undesired enantiomer can be racemized and recycled. princeton.edu

Stereocontrolled Chemical Transformations for this compound and Related Chiral Amines

Beyond resolution and biocatalysis, significant research has focused on developing stereocontrolled chemical reactions that directly create the desired stereocenter. These methods aim to transform achiral or prochiral starting materials into a single enantiomer of the product with high selectivity.

Recent advances in catalysis have enabled novel strategies for the asymmetric synthesis of chiral amines. For example, methods involving the stereocontrolled addition of radicals to imines, mediated by visible-light photoredox catalysis, have been developed for accessing enantioenriched α-tertiary amines. acs.org Another innovative approach involves a stereocontrolled 1,3-migratory nitrene C-H insertion, which can be applied to the catalytic asymmetric synthesis of various chiral amino compounds. dicp.ac.cn While not all of these methods have been explicitly applied to the synthesis of this compound, they represent the frontier of stereocontrolled transformations and offer potential future pathways for its synthesis and that of structurally related chiral amines. These strategies often rely on a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction, providing a direct route to the enantiopure amine without the need for resolving a racemic mixture.

Strategies for Inversion of Chiral Amine Configuration

A viable strategy to obtain the (R)-enantiomer of 1-methyl-3-phenylpropylamine is through the stereochemical inversion of the more readily available or undesired (S)-enantiomer. This approach hinges on a nucleophilic substitution reaction (SN2) at the chiral center, which inherently proceeds with an inversion of configuration.

A notable method involves the activation of the amine by converting it into a better leaving group. researchgate.net Research has demonstrated the use of N,N-disulfonylimide derivatives for this purpose. In one approach, the chiral amine is reacted with a disulfonyl chloride reagent to form a cyclic N,N-disulfonylimide. researchgate.net This derivative then serves as a substrate for nucleophilic attack.

The key steps in this process are:

Activation: The starting chiral amine, for instance, (S)-1-methyl-3-phenylpropylamine, is reacted with a reagent like N,N-1,2-benzenedisulfonyl chloride to form the corresponding N,N-1,2-benzenedisulfonylimide derivative. This transformation converts the poor leaving amino group into a highly effective one.

Nucleophilic Substitution: The activated intermediate is subjected to a nucleophilic substitution reaction. The use of an azide (B81097) ion (from sources like sodium azide) as the nucleophile results in the displacement of the disulfonylimide group. This reaction proceeds via an SN2 mechanism, leading to a complete inversion of the stereocenter and forming the corresponding (R)-azide.

Reduction: The resulting (R)-azido compound is then reduced to the target amine. Standard reduction methods, such as catalytic hydrogenation, are employed to convert the azide group into a primary amine group, yielding the final product, this compound, with a high degree of inversion.

Table 1: Inversion of Chiral Amine Configuration via N,N-Disulfonylimide Derivatives

| Starting Material | Activating Reagent | Nucleophile | Intermediate Product | Final Product | Inversion (%) |

|---|---|---|---|---|---|

| (S)-Amine | N,N-1,2-Benzenedisulfonyl Chloride | Azide Ion | (R)-Azide | (R)-Amine | 94–98.5 |

| (S)-Amine | N,N-1,2-Naphthalenedisulfonyl Chloride | Azide Ion | (R)-Azide | (R)-Amine | ~70 |

Asymmetric Hydrogenation of Prochiral Imines

Asymmetric hydrogenation of prochiral imines represents one of the most direct and atom-economical methods for synthesizing chiral amines. nih.gov This approach involves the reduction of a C=N double bond of an imine precursor using molecular hydrogen in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, orchestrates the delivery of hydrogen atoms to one face of the imine, thereby establishing the desired stereocenter.

For the synthesis of this compound, the relevant prochiral substrate is the N-unsubstituted imine, 4-phenyl-2-iminobutane. The direct hydrogenation of such unprotected N-H imines is challenging but highly desirable as it eliminates the need for protecting group manipulation. nih.gov

Recent advancements have focused on rhodium-based catalysts. nih.gov Catalyst systems composed of a rhodium source and a chiral bisphosphine-thiourea ligand have proven effective for the asymmetric hydrogenation of unprotected N-H imines. nih.gov The thiourea (B124793) moiety in the ligand is believed to play a crucial role by interacting with the imine substrate or its counterion through hydrogen bonding, thereby enhancing both reactivity and enantioselectivity. nih.gov These systems have demonstrated the capability to produce chiral amines with high yields and excellent enantiomeric excess (ee), often exceeding 90% ee. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines

| Catalyst System | Ligand Type | Achieved Enantiomeric Excess (ee) | Key Feature |

|---|

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination (ARA) of a prochiral ketone is a powerful and versatile strategy for producing chiral amines. This one-pot reaction combines a ketone (4-phenyl-2-butanone) and an amine source (such as ammonia) with a reducing agent, all mediated by a chiral catalyst to produce the enantiopure amine. nih.gov Biocatalysis, in particular, has emerged as a superior method for this transformation, offering exceptional selectivity under mild reaction conditions.

Biocatalytic Reductive Amination using Transaminases (TAs):

Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This process can be highly enantioselective. For the synthesis of this compound, an (R)-selective ω-transaminase (ω-TA) is employed.

The reaction uses 4-phenyl-2-butanone as the substrate and an amine donor. While various amine donors can be used, for the synthesis of a primary amine, an amino acid like L-alanine can serve as the donor, which is converted to pyruvate (B1213749). The equilibrium can be shifted towards the product side by removing the pyruvate by-product. This biocatalytic approach has been shown to produce (R)-1-methyl-3-phenylpropylamine with exceptionally high optical purity, often exceeding 99% ee.

Biocatalytic Reductive Amination using Reductive Aminases (RedAms):

A more recent development is the use of reductive aminases (RedAms). These NADPH-dependent enzymes catalyze the direct reductive amination of ketones using an amine source, often simple and inexpensive ammonia, to generate primary amines. nih.govfrontiersin.org Fungal RedAms have been identified that show a remarkable ability to utilize ammonia as the amine partner, which is a significant advantage over many transaminases that require an amine donor in stoichiometric amounts. nih.gov

In this process, the RedAm enzyme, in the presence of the cofactor NADPH, directly converts 4-phenyl-2-butanone and ammonia into this compound. A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is typically included to recycle the expensive NADPH, making the process economically viable. This method provides a direct and highly efficient route to the target primary amine with high conversion and enantioselectivity. nih.gov

Table 3: Asymmetric Reductive Amination of 4-Phenyl-2-butanone

| Catalyst Type | Enzyme Class | Amine Source | Key Features | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Biocatalyst | ω-Transaminase (ω-TA) | L-Alanine | High enantioselectivity. | (R)-1-Methyl-3-phenylpropylamine | >99% |

Bioprocess Development and Enzyme Engineering for R 1 Methyl 3 Phenylpropylamine Production

Whole-Cell Biocatalysis Platforms

Whole-cell biocatalysis leverages the entire metabolic machinery of a microorganism, providing a robust environment for enzymatic reactions and simplifying cofactor regeneration. Engineered yeast strains have emerged as particularly effective platforms for the biotransformation of prochiral ketones into chiral amines like (R)-(-)-1-Methyl-3-phenylpropylamine.

Engineered Yeast Strains (e.g., Komagataella phaffii, Saccharomyces cerevisiae) for Enhanced Biotransformation

Komagataella phaffii (formerly Pichia pastoris) is a methylotrophic yeast widely recognized for its capacity to achieve high cell densities and for its strong, inducible promoters, making it an attractive host for recombinant protein production and whole-cell biocatalysis. nih.govnih.gov Research has demonstrated the successful engineering of K. phaffii for the production of this compound. In one study, the BG-10 strain of K. phaffii was engineered to express a ω-transaminase from Chromobacterium violaceum. nih.gov This enzyme facilitates the asymmetric amination of a ketone precursor to yield the desired chiral amine. The engineered strain, cultivated to a high cell density in a bioreactor, effectively catalyzed the bioconversion. nih.gov The use of K. phaffii is advantageous due to its ability to grow on simple, inexpensive media and its genetic tractability, which allows for the stable integration of desired enzyme-encoding genes. researchgate.net

Saccharomyces cerevisiae , or baker's yeast, is another cornerstone of industrial biotechnology and has been extensively engineered for the production of various pharmaceuticals and chemicals. nih.gov Its "Generally Regarded As Safe" (GRAS) status, coupled with sophisticated genetic tools, makes it a desirable host for synthesizing compounds for medical applications. nih.gov While S. cerevisiae has been successfully used to produce a range of complex molecules by reconstructing biosynthetic pathways, specific documented examples of its use for the direct production of this compound are not prominent in the reviewed literature. However, its proven ability to express heterologous enzymes and manage metabolic pathways for the synthesis of other phenylpropanoid-derived compounds suggests its high potential as a platform for (R)-MPPA production. nih.gov

Optimization of Bioconversion Parameters for Yield and Enantiomeric Purity

For the production of this compound using the engineered K. phaffii strain, specific yields have been reported. In a high-density culture (OD₆₀₀ = 1024), the bioconversion of the corresponding ketone precursor achieved a product yield of up to 0.41 moles of MPPA per mole of substrate. nih.govresearchgate.net This demonstrates a significant conversion efficiency at a high cell concentration. The optimization of such processes often involves a systematic approach, adjusting one parameter at a time to identify the optimal conditions for both reaction rate and enantiomeric excess. researchgate.net For instance, the ideal temperature for one biocatalytic process might be 30°C, as higher temperatures could decrease the conversion rate, while lower temperatures might unnecessarily prolong the reaction time. researchgate.net Similarly, pH is critical, with many transaminase reactions favoring slightly alkaline conditions, such as pH 8.5. researchgate.net

The following table summarizes key findings in the production of this compound using an engineered whole-cell biocatalyst.

| Biocatalyst | Enzyme Source | Yield (mol/mol) | Space-Time Yield (g/L/h) |

| Engineered K. phaffii BG-10 | Chromobacterium violaceum ω-transaminase | 0.41 | 0.29 (for a related compound) |

This interactive table is based on data from a study on whole-cell biosynthesis using engineered K. phaffii. nih.govresearchgate.net

Advanced Enzyme Engineering and Immobilization for Biocatalytic Applications

While whole-cell systems are robust, the use of isolated enzymes offers advantages such as higher purity of the final product and the absence of competing cellular reactions. However, free enzymes can be unstable and difficult to reuse. Enzyme engineering and immobilization techniques address these limitations.

Protein Engineering of Transaminases and Other Relevant Enzymes for Improved Catalytic Performance

Transaminases (TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that are central to the biocatalytic production of chiral amines. Protein engineering is a powerful tool to enhance their properties, such as substrate specificity, activity, stability, and stereoselectivity. Rational design and directed evolution are common strategies to create enzyme variants with desired characteristics.

For the synthesis of amines with bulkier substituents, like this compound, the active site of the transaminase often needs to be modified. For example, research on an (R)-selective amine transaminase from Luminiphilus syltensis demonstrated that mutating specific residues, such as V37A, could increase its activity towards more sterically demanding substrates. While the wild-type enzyme showed no detectable activity with certain bulky amines, the engineered variant exhibited significantly improved conversion.

Development and Application of Immobilized Enzyme Systems (e.g., Magnetic Nanoparticles)

Immobilization of enzymes onto solid supports is a well-established strategy to enhance their stability and enable their recovery and reuse, which is crucial for cost-effective industrial processes. nih.govnih.gov Magnetic nanoparticles have emerged as a particularly advantageous support material due to their high surface area-to-volume ratio and their superparamagnetic properties, which allow for easy and rapid separation of the biocatalyst from the reaction mixture using an external magnetic field. nih.govmdpi.com

The following table highlights the benefits of enzyme immobilization on magnetic nanoparticles.

| Immobilization Support | Enzyme | Key Improvement | Reusability |

| Magnetic PVA-Fe₃O₄ Nanoparticles | ω-Transaminase | Enhanced thermal and pH stability | Retained high activity after 13 cycles |

This interactive table is based on data from a study on the immobilization of ω-transaminase. nih.gov

Computational and Spectroscopic Characterization of R 1 Methyl 3 Phenylpropylamine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting the molecular structure and spectroscopic characteristics of (R)-(-)-1-Methyl-3-phenylpropylamine.

Density Functional Theory (DFT) Calculations and Validation with Experimental Data

Researchers have utilized Density Functional Theory (DFT) to perform detailed computational analyses of 1-Methyl-3-phenylpropylamine (B141231). researchgate.net A common and effective approach involves using the B3LYP functional combined with the 6-311++G(d,p) basis set. researchgate.net This level of theory allows for the comprehensive optimization of the molecule's geometry, providing insights into bond lengths, bond angles, and dihedral angles. academie-sciences.fr

A critical aspect of this computational work is its validation against experimental data. Studies demonstrate a strong correlation between the vibrational frequencies calculated via DFT and the experimental frequencies measured using FT-IR and FT-Raman spectroscopy. researchgate.net This agreement between theoretical predictions and experimental results confirms the accuracy of the computational model and aids in the precise assignment of vibrational modes. researchgate.net Similarly, electronic properties such as HOMO and LUMO energies have been calculated using Time-Dependent DFT (TD-DFT), further elucidating the molecule's electronic behavior. researchgate.net

Advanced Spectroscopic Elucidation and Vibrational Analysis

Experimental spectroscopy is essential for the real-world confirmation of the structural details of this compound. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are vital for a complete analysis. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The chemical shifts in the NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

To complement experimental findings, theoretical NMR chemical shifts are often calculated. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for this purpose. researchgate.netacademie-sciences.fr Researchers have calculated the ¹H and ¹³C NMR chemical shifts for 1-Methyl-3-phenylpropylamine and found that the results compare favorably with experimental values, which are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). researchgate.net This synergy between calculated and experimental data ensures accurate spectral assignments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data This table illustrates the typical format for presenting NMR data, where experimental and calculated chemical shifts (in ppm) for the principal nuclei of this compound would be listed. The data is based on studies that use the GIAO method for calculations and experimental verification. researchgate.net

| Atom | Experimental Chemical Shift (ppm) in CDCl₃ | Calculated Chemical Shift (ppm) |

| C1 | Data not available in search results | Data not available in search results |

| C2 | Data not available in search results | Data not available in search results |

| ... | ... | ... |

| H1 | Data not available in search results | Data not available in search results |

| H2 | Data not available in search results | Data not available in search results |

| ... | ... | ... |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

These experimental spectra are fundamental for validating the results of quantum chemical calculations. The vibrational frequencies obtained from DFT calculations are scaled and compared with the experimental FT-IR and FT-Raman spectra. researchgate.net The strong agreement observed between the theoretical and experimental data allows for a confident assignment of the fundamental vibrational modes based on the total energy distribution (TED). researchgate.net

Table 2: Characteristic Vibrational Frequencies This table outlines the expected format for key vibrational frequencies from FT-IR and Raman spectroscopy, validated by DFT calculations. researchgate.net

| Vibrational Mode | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) | Calculated DFT Frequency (cm⁻¹) |

| N-H stretch | Data not available in search results | Data not available in search results | Data not available in search results |

| C-H stretch (aromatic) | Data not available in search results | Data not available in search results | Data not available in search results |

| C-H stretch (aliphatic) | Data not available in search results | Data not available in search results | Data not available in search results |

| C=C stretch (aromatic) | Data not available in search results | Data not available in search results | Data not available in search results |

| CH₂ bend | Data not available in search results | Data not available in search results | Data not available in search results |

Role of R 1 Methyl 3 Phenylpropylamine in Advanced Organic Synthesis and Specialized Applications

Chiral Intermediate in the Synthesis of Therapeutically Relevant Compounds

The specific three-dimensional arrangement of (R)-(-)-1-Methyl-3-phenylpropylamine is crucial for its application as a starting material or key intermediate in the synthesis of pharmaceuticals. The presence of a chiral center in this precursor simplifies the complex synthesis of drugs that require specific stereochemistry for their biological activity.

This compound is a critical precursor in the synthesis of certain antihypertensive drugs, most notably Dilevalol. google.com Dilevalol, the (R,R)-stereoisomer of Labetalol, is an adrenoceptor antagonist used to manage high blood pressure. newdrugapprovals.org The synthesis of Dilevalol is complicated by the presence of two chiral centers in its structure. Utilizing the enantiomerically pure this compound, which already contains one of the required chiral centers, provides a more efficient and stereochemically controlled synthetic route. google.com

Labetalol is a racemic mixture of four stereoisomers, with the (R,R)-isomer (Dilevalol) being one component. newdrugapprovals.org The synthesis of Labetalol can be achieved by reacting 1-methyl-3-phenylpropylamine (B141231) with 5-(bromoacetyl)-2-hydroxybenzamide. google.com To produce the specific stereoisomers required for therapeutic activity, a chiral starting material like this compound is essential. The resolution of racemic 1-methyl-3-phenylpropylamine is a key step in obtaining the necessary enantiomerically pure (R)-form for these syntheses. google.comgoogle.com

Table 1: Application as a Precursor in Antihypertensive Agents

| Therapeutic Agent | Stereochemistry | Role of this compound |

|---|---|---|

| Dilevalol | (R,R)-isomer of Labetalol newdrugapprovals.org | Key chiral precursor containing one of the two required chiral centers. google.com |

The phenylpropylamine structural motif is a common feature in molecules designed to interact with the central nervous system (CNS). This makes this compound and its derivatives valuable intermediates in the development of CNS-active therapeutics. Research has focused on its use in creating compounds that target neurotransmitter systems. nih.gov

A significant area of application is in the synthesis of selective probes for norepinephrine (B1679862) transporters (NET). nih.govnih.gov Alterations in NET function are associated with various CNS disorders, including depression. nih.govnih.govresearchgate.net Derivatives of this compound, such as (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine, have been synthesized and evaluated as high-affinity ligands for NET. nih.govnih.gov These compounds are developed as radiolabeled probes for imaging NET distribution in the brain using techniques like single-photon emission computed tomography (SPECT), which can aid in understanding the pathology of CNS diseases. nih.govresearchgate.net

Utilization as a Chiral Auxiliary and Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule. This compound is highly valued as both a chiral building block and a chiral auxiliary to achieve this. enamine.net

As a chiral building block , the compound is incorporated directly into the final structure of the target molecule, transferring its chirality to the new entity. mdpi.com Its pre-existing, well-defined stereocenter makes it a sought-after component for constructing complex chiral molecules, avoiding the need for difficult resolution steps later in the synthesis. enamine.netsigmaaldrich.com

As a chiral auxiliary , the amine can be temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. The steric and electronic properties of the this compound moiety guide incoming reagents to attack the substrate from a specific direction, leading to the preferential formation of one enantiomer over the other. harvard.eduorgsyn.org While specific examples for this exact compound acting as a commercial auxiliary are less common than for others like 1-phenylethylamine, the principle is fundamental to the use of chiral amines in synthesis. mdpi.com

The production of enantiomerically pure this compound is paramount for these applications. This is often achieved through the resolution of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, such as N-benzoylphenylglycine or D(-)-mandelic acid, and separating them via fractional crystallization. google.com

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is primarily governed by its nucleophilic and basic primary amine group. This functional group is the site of various chemical transformations, allowing for the synthesis of a wide range of derivatives.

The nitrogen atom in the amine group possesses a lone pair of electrons, making it nucleophilic. This allows it to participate in alkylation reactions with electrophilic compounds like alkyl halides. For instance, reacting this compound with an alkyl halide (e.g., methyl iodide) would result in the formation of a secondary or tertiary amine, such as N-methyl-1-methyl-3-phenylpropylamine. This type of reaction is a fundamental step in building more complex molecular architectures. harvard.edu

As a primary amine, the compound is also basic and readily undergoes acid-base reactions . It reacts with acids to form ammonium (B1175870) salts. wikipedia.org For example, with hydrochloric acid, it forms (R)-(-)-1-Methyl-3-phenylpropylammonium chloride. This property is often exploited during synthesis and purification, as the salt's solubility and crystallinity can differ significantly from the free amine.

Table 2: Fundamental Reactions of the Amine Group

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Alkylation | Alkyl Halide (R'-X) | Secondary or Tertiary Amine | Formation of more complex N-substituted derivatives. |

Enzymatic reactions offer a highly selective and environmentally favorable method for derivatizing chiral amines. Lipases, a class of enzymes, are particularly effective in catalyzing the enantioselective acylation of racemic amines. This process, known as enzymatic kinetic resolution, involves the preferential reaction of the enzyme with one enantiomer in a racemic mixture.

In the context of this compound, a lipase (B570770) can be used to selectively acylate the amine group with an acyl donor, such as an ester or acid anhydride (B1165640). This results in the formation of an enantiomerically enriched amide. For example, using an acetyl donor like acetyl chloride or acetic anhydride would yield N-acetyl-1-methyl-3-phenylpropylamine . wikipedia.org If the enzyme preferentially acylates the (S)-enantiomer from a racemic mixture, the unreacted this compound can be recovered with high enantiomeric purity. Conversely, the process can be designed to produce the chiral amide itself as the target product. This method is a cornerstone of modern biocatalysis for producing optically pure compounds.

Meta-Selective C-H Borylation of Derived Amides

The selective functionalization of C-H bonds at positions distal to existing functional groups on an aromatic ring is a significant challenge in organic synthesis. Traditionally, directing groups favor ortho-substitution. However, recent advancements have utilized non-covalent interactions to achieve high regioselectivity at the meta-position.

Research has demonstrated that amides derived from phenylpropylamine, including N-trifluoroacetyl protected this compound, can undergo highly efficient and meta-selective C-H borylation. nih.govsnmjournals.orgnih.govdigitellinc.com This transformation is catalyzed by an iridium complex in conjunction with a specially designed anionic bipyridine ligand that features a remote sulfonate group. nih.govsnmjournals.orgnih.gov The prevailing mechanism suggests that a key hydrogen bonding interaction between the N-H of the amide substrate and the sulfonate group of the ligand positions the aromatic ring in the catalyst's active site such that the iridium-catalyzed borylation occurs preferentially at the meta-position. nih.govsnmjournals.org

This method exhibits broad substrate scope, tolerating a variety of electronically diverse substituents on the phenyl ring. nih.govsnmjournals.org Good to excellent regioselectivity for the meta-position is achieved across substrates bearing electron-withdrawing groups (e.g., trifluoromethyl, esters) and various halides (Cl, Br, I). nih.govsnmjournals.org The reaction also accommodates electron-donating alkyl groups without a loss of selectivity. nih.gov This strategy provides a powerful tool for creating multifunctional aromatic building blocks that are valuable in the synthesis of pharmaceuticals and advanced materials. nih.govnih.gov

Table 1: Scope of Iridium-Catalyzed Meta-Selective C-H Borylation of Phenylpropylamine-Derived Amides This table is interactive. You can sort and filter the data.

| Substrate (Amide Derived from Phenylpropylamine with Substituent) | Product (Major Isomer) | Yield (%) | Meta:Other Isomer Ratio | Reference |

|---|---|---|---|---|

| 4-Trifluoromethyl | meta-Borylated | 75 | 11:1 | nih.gov |

| Unsubstituted | meta,meta-Diborylated | 71 | N/A | nih.gov |

| 4-Bromo | meta-Borylated | 71 | 11:1 | nih.gov |

| 4-Chloro | meta-Borylated | 70 | 12:1 | nih.gov |

| 3-Fluoro | 5-Borylated (meta to propyl) | 68 | 13:1 | nih.gov |

| 4-Fluoro | meta-Borylated | 80 | 14:1 | nih.gov |

| 4-Methyl | meta-Borylated | 71 | 14:1 | nih.gov |

| 4-Ester (CO₂Me) | meta-Borylated | 61 | >20:1 | nih.gov |

| 2-Fluoro | 5-Borylated (meta to propyl) | 65 | 4:1 | nih.gov |

| 3,5-Difluoro | 5-Borylated (meta to propyl) | 71 | >20:1 | nih.gov |

Development of Radiolabeled Probes for Neurotransmitter Transporter Research

The (R)-N-methyl-3-phenylpropylamine scaffold is a crucial pharmacophore for ligands targeting monoamine transporters, particularly the norepinephrine transporter (NET). nih.goveurekaselect.comnih.gov Alterations in NET function are implicated in numerous neurological and psychiatric conditions, making it a significant target for diagnostic imaging using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). eurekaselect.comnih.govnih.gov

The development of radiolabeled probes based on this structure allows for the non-invasive in vivo visualization and quantification of NET distribution and density in the brain. eurekaselect.comnih.gov Analogs of (R)-nisoxetine, which shares the same core structure as the title compound, have been synthesized and radiolabeled with various isotopes, including Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-125 ([¹²⁵I]). nih.govnih.govnih.gov

The synthetic process for these radiotracers often begins with a chiral precursor, such as (S)-N-methyl-3-hydroxy-3-phenylpropanamine, which establishes the critical (R)-stereochemistry at the benzylic position upon further chemical modification. nih.govnih.gov The synthesis involves introducing a functional group amenable to radiolabeling, such as a tosylate or a tributylstannyl group, onto a derivative of the core scaffold. nih.govnih.gov This precursor is then subjected to nucleophilic substitution with a radioisotope like [¹⁸F]fluoride or a palladium-catalyzed cross-coupling reaction with [¹¹C]methyl iodide to install the imaging radionuclide. nih.govnih.gov

For example, (R)-N-methyl-3-(3'-[¹⁸F]fluoropropyl)phenoxy)-3-phenylpropanamine ([¹⁸F]MFP3) was developed as a potential PET tracer for NET, demonstrating moderate binding affinity. nih.gov Another derivative, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine ([¹²⁵I]PYINXT), showed high affinity and selectivity for NET, suggesting its potential utility as a SPECT probe when labeled with ¹²³I. nih.govnih.gov These studies underscore the foundational importance of the this compound framework in designing sophisticated molecular probes for neuroscientific research. nih.govnih.gov

Table 2: Radiolabeled Probes Based on the (R)-N-Methyl-3-phenylpropylamine Scaffold for Neurotransmitter Transporter Research This table is interactive. You can sort and filter the data.

| Radiotracer Name | Isotope | Target Transporter | Key Findings | Reference |

|---|---|---|---|---|

| (R)-[N-¹¹CH₃]nisoxetine | ¹¹C | NET | High radiochemical yield (63-97%); evaluated in baboons via PET. | nih.gov |

| (R)-[O-¹¹CH₃]nisoxetine | ¹¹C | NET | Lower radiochemical yield (23-29%) due to N-methylation byproduct. | nih.gov |

| [¹⁸F]MFP3 | ¹⁸F | NET | Synthesized from (S)-N-methyl-3-ol-3-phenylpropanamine; Ki = 23 nM. | nih.gov |

| [¹²⁵I]PYINXT | ¹²⁵I | NET | High affinity (Kd = 0.53 nM); proposed as a potential SPECT ligand. | nih.govnih.gov |

| ¹⁸F-labeled nisoxetine (B1678948) analog 1 | ¹⁸F | NET | Synthesized and evaluated as a potential NET agent. | snmjournals.org |

| ¹⁸F-labeled nisoxetine analog 2 | ¹⁸F | NET | Showed little binding to NET-rich regions in vitro. | snmjournals.org |

Advanced Analytical Methodologies for R 1 Methyl 3 Phenylpropylamine and Its Derivatives

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are central to the analysis of (R)-(-)-1-Methyl-3-phenylpropylamine, providing the means to separate it from complex matrices, identify it with high specificity, and quantify it with accuracy. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS/MS) are two of the most powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography is a versatile technique for the analysis of this compound, also known by synonyms such as 4-Phenylbutan-2-amine or 1-Methyl-3-phenylpropylamine (B141231) (MPPA). Its application is often noted in the analysis of other compounds where it serves as a reliable internal standard, which underscores its own amenability to HPLC analysis. nih.gov

Direct HPLC Analysis: Direct quantification of this compound can be achieved using reversed-phase HPLC with a C18 column, coupled with ultraviolet (UV) detection. nih.gov Given the phenyl group in its structure, the compound exhibits UV absorbance, making this a straightforward detection method. A typical wavelength for detection is 254 nm. nih.gov

HPLC with Enhanced Detection: For trace-level analysis, the sensitivity of detection can be significantly improved through pre-column derivatization. This process involves reacting the primary amine group of this compound with a labeling agent to form a derivative with enhanced detection properties. For instance, derivatizing agents that impart fluorescence to the analyte allow for highly sensitive fluorescence detection. nih.gov While specific derivatization agents for this compound are not extensively documented in publicly available research, methods for structurally similar amines can be adapted.

The choice of detector is critical and depends on the required sensitivity and selectivity.

UV/Vis Detection: Suitable for routine analysis where concentrations are relatively high. It is a robust and cost-effective method. nih.govnih.gov

Fluorescence Detection (FLD): Offers higher sensitivity and selectivity compared to UV detection, especially after derivatization with a fluorescent tag.

Mass Spectrometry (MS): Provides the highest level of selectivity and structural information, making it ideal for identification and quantification in complex matrices. LC-MS/MS methods are particularly powerful for bioanalytical applications. rsc.orgeurl-pesticides.eu

Below is a representative table of HPLC conditions that can be adapted for the analysis of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Method for Direct UV Detection | Method with Derivatization for Fluorescence Detection |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate) | Gradient of Acetonitrile and an aqueous buffer |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | Fluorescence (Ex/Em wavelengths depend on the derivatizing agent) |

| Internal Standard | A structurally similar amine not present in the sample | A non-interfering, derivatizable amine |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Internal Standard Applications in Bioanalytical Chemistry

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific technique for the analysis of this compound, particularly in biological samples. Due to the polar nature of the primary amine group, derivatization is typically required to improve the compound's volatility and chromatographic behavior. iu.edu

Derivatization for GC-MS: A common approach is the acylation of the amine group. Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used reagent that converts the primary amine into a stable and volatile N-trifluoroacetyl (N-TFA) derivative. fabad.org.trnih.gov This derivatization step not only enhances chromatographic performance but also produces characteristic fragmentation patterns in the mass spectrometer, aiding in identification. jfda-online.com

GC-MS/MS Analysis: The analysis of the N-TFA derivative of this compound can be performed on a chiral capillary column to separate the enantiomers. A common choice for this is a gamma-cyclodextrin-based stationary phase. fabad.org.tr The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for trace analysis.

Internal Standard Application: In bioanalytical chemistry, isotopically labeled analogs of the target analyte are the preferred internal standards as they have nearly identical chemical and physical properties. For the analysis of amphetamine-related compounds, deuterated analogs such as amphetamine-d5 or methamphetamine-d9 are often used. nih.govoup.com When a specific deuterated standard for this compound is not available, a structurally similar compound can be employed as an internal standard.

The table below outlines typical GC-MS conditions for the analysis of the N-TFA derivative of 1-Methyl-3-phenylpropylamine enantiomers. fabad.org.tr

Table 2: GC-MS Conditions for the Analysis of 1-Methyl-3-phenylpropylamine Enantiomers (N-TFA derivatives)

| Parameter | Condition |

|---|---|

| GC Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) |

| Oven Temperature | 130 °C (Isothermal) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C or Mass Spectrometer |

| Carrier Gas | Helium |

| Sample | N-TFA derivatives of 1-Methyl-3-phenylpropylamine enantiomers |

Determination of Enantiomeric Excess and Purity

As this compound is a chiral compound, determining its enantiomeric excess (e.e.) and purity is of paramount importance, especially in pharmaceutical applications. google.com Chiral analysis can be performed directly using a chiral stationary phase in HPLC or GC, or indirectly by derivatization with a chiral reagent to form diastereomers that can be separated on an achiral column. registech.com

Post-Column Derivatization Strategies for Chiral Analysis (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, GITC, Marfey's reagent)

Indirect chiral analysis via derivatization is a powerful strategy. It involves reacting the racemic or enantiomerically enriched amine with a single enantiomer of a chiral derivatizing agent (CDA). This reaction produces a pair of diastereomers, which have different physical properties and can be separated using standard, non-chiral chromatography. registech.com

Marfey's Reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide or FDAA): Marfey's reagent is a widely used CDA for the resolution of primary amines and amino acids. nih.govresearchgate.net The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the primary amine of this compound. Since Marfey's reagent is enantiomerically pure (L-form), the reaction with a racemic amine will produce two diastereomers (L-D and L-L). These diastereomers can be readily separated by reversed-phase HPLC due to their different polarities and steric arrangements, with the derivative of the D-enantiomer typically eluting later. nih.gov The derivatives have a strong UV absorbance at around 340 nm, allowing for sensitive detection. nih.gov

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is another effective chiral derivatizing agent. It reacts with primary and secondary amines to form thiourea (B124793) diastereomers. These derivatives can be separated by reversed-phase HPLC and detected by UV absorbance. The separation factor for diastereomers derived from GITC can be significant, allowing for accurate determination of enantiomeric purity.

The general procedure for derivatization with these reagents is summarized below.

Table 3: General Derivatization Procedures for Chiral Analysis

| Step | Derivatization with Marfey's Reagent (FDAA) | Derivatization with GITC |

|---|---|---|

| 1. Sample Preparation | Dissolve the amine sample in a suitable solvent (e.g., acetone). | Dissolve the amine sample in a suitable solvent (e.g., acetonitrile). |

| 2. Reagent Addition | Add a solution of Marfey's reagent in acetone. | Add a solution of GITC in a suitable solvent. |

| 3. Reaction Conditions | Add a weak base (e.g., sodium bicarbonate solution) and heat at a controlled temperature (e.g., 40-50 °C) for a specific time (e.g., 1-2 hours). | The reaction is often carried out at room temperature. |

| 4. Quenching | Quench the reaction by adding an acid (e.g., HCl). | The reaction mixture can often be directly injected or diluted. |

| 5. Analysis | Analyze the resulting diastereomers by reversed-phase HPLC with UV detection at ~340 nm. | Analyze the resulting diastereomers by reversed-phase HPLC with UV detection. |

The selection of the appropriate chiral derivatizing agent and the optimization of the reaction and chromatographic conditions are critical for achieving accurate and reliable determination of the enantiomeric excess and purity of this compound. nih.govresearchgate.net

Future Prospects and Emerging Research Frontiers for R 1 Methyl 3 Phenylpropylamine

Innovations in Asymmetric Catalysis for Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical and fine chemical production. frontiersin.org Traditional methods often rely on the resolution of racemic mixtures, which has a maximum theoretical yield of 50%, or on transition metal catalysis, which can involve costly and toxic heavy metals. nih.gov Modern research focuses on developing highly selective and efficient asymmetric catalytic systems to overcome these limitations.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, can activate both the nucleophile and electrophile through hydrogen bonding and other noncovalent interactions, leading to high yields and excellent stereoselectivities in a variety of reactions. mdpi.com These catalysts avoid the use of metals and are often more stable and less sensitive to air and moisture than organometallic counterparts.

Table 1: Comparison of Catalytic Strategies for Chiral Amine Synthesis

| Catalytic Strategy | Key Advantages | Emerging Innovations | Representative Enzyme/Catalyst Classes |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainable. researchgate.netjocpr.com | Multi-enzyme cascades, protein engineering for expanded substrate scope. jocpr.comacs.org | Transaminases (TAs), Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs). frontiersin.org |

| Organocatalysis | Metal-free, high stability, operational simplicity. | Bifunctional catalysts utilizing noncovalent interactions, high-temperature organocatalysis. mdpi.comkit.edu | Proline derivatives, thioureas, squaramides, chiral phosphoric acids. mdpi.com |

| Metal Catalysis | High turnover numbers, broad substrate applicability. | Use of earth-abundant metals, development of ligands for enhanced selectivity. | Rhodium, Iridium, or Ruthenium complexes with chiral ligands. kit.eduresearchgate.net |

Integration of Biocatalytic Processes into Continuous Flow Chemistry for Industrial Scale-Up

A significant frontier in making biocatalysis industrially viable is its integration with continuous flow chemistry. nih.gov Batch processing, common in laboratory-scale synthesis, faces challenges in scalability, process control, and efficiency. rsc.org Continuous flow systems, where reagents are pumped through reactors containing immobilized catalysts, offer numerous advantages for industrial-scale production. acs.org

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.gov It enhances mass transfer, particularly in gas-liquid reactions, and allows for the safe handling of hazardous intermediates. acs.org For biocatalysis, immobilizing enzymes in packed-bed reactors allows for their easy separation from the product stream and reuse over multiple cycles, significantly reducing costs. rsc.org

This modular approach enables the "telescoping" of multi-step syntheses, including complex biocatalytic cascades that might be incompatible in a single batch reactor. researchgate.netchemrxiv.org Different enzymes can be compartmentalized in sequential reactor modules, allowing for the creation of fully automated systems that produce complex molecules from simple starting materials. researchgate.net This synergy between biocatalysis and flow technology is poised to revolutionize the manufacturing of high-value chiral amines, offering a scalable, efficient, and sustainable production platform. nih.govrsc.org

Rational Design of Enzymes and Catalysts Through Computational Methods

The ability to create custom catalysts for specific reactions is a major goal in chemical synthesis. Computational modeling has become an indispensable tool for the rational design and engineering of both enzymes and small-molecule catalysts. nih.govacs.org By moving beyond simple trial-and-error, these methods accelerate the development of catalysts with enhanced activity, stability, and selectivity.

For biocatalysis, computational approaches like molecular docking and molecular dynamics simulations provide detailed insights into how a substrate binds to an enzyme's active site. nih.govacs.org This information guides protein engineering efforts, where specific amino acids are mutated to improve catalytic efficiency or alter substrate specificity. mdpi.com For example, amine dehydrogenases have been engineered from amino acid dehydrogenases by mutating the enzyme's active site to accommodate ketone substrates and produce chiral amines. nih.gov De novo computational design aims to create entirely new enzymes for reactions not found in nature, focusing on the precise geometry of the active site to stabilize the reaction's transition state. nih.gov Machine learning is also being employed to analyze vast datasets of enzyme variants, predicting which mutations are most likely to lead to improved performance and creating diverse enzyme repertoires. youtube.com

These computational tools are not limited to enzymes. They are also used to understand and predict the behavior of organocatalysts, helping to elucidate the noncovalent interactions that govern stereoselectivity and guiding the design of more effective catalysts. mdpi.com

Exploration of New Noncovalent Interactions in Enantioselective Catalysis

While covalent bonds define the primary structure of molecules, weaker noncovalent interactions are critical for controlling three-dimensional structure and reactivity, particularly in enantioselective catalysis. pnas.org Natural enzymes masterfully use a network of noncovalent interactions, such as hydrogen bonds, to achieve remarkable rate accelerations and stereoselectivities. researchgate.net A key research frontier is to mimic this principle in small-molecule organocatalysis.

Catalysis driven by noncovalent interactions is fundamentally different from systems that rely on covalent bonding to the substrate. pnas.orgscispace.com Though individual interactions like hydrogen bonds are relatively weak and less directional, the use of multiple, cooperative interactions within a catalyst-substrate complex can create a well-defined chiral environment, enforcing a specific reaction pathway. pnas.org

Researchers are actively exploring a variety of noncovalent interactions to induce high enantioselectivity. Bifunctional catalysts, such as chiral thioureas and squaramides, utilize hydrogen bonding to simultaneously activate the electrophile and nucleophile, guiding the stereochemical outcome of the reaction. mdpi.com Other studies are investigating the role of π-π stacking, ion pairing, and halogen bonding in stabilizing transition states. scispace.com The success of these strategies is predicated on the ability of the catalyst to form a structured complex with the substrate, where the transition state leading to the desired enantiomer is significantly stabilized over the one leading to its mirror image. scispace.com This exploration is expanding the toolkit for designing highly effective catalysts for producing enantiopure compounds like (R)-(-)-1-Methyl-3-phenylpropylamine. researchgate.net

Expanding Substrate Scope and Application Range of this compound Derivatives

The future utility of this compound is intrinsically linked to the ability to generate novel derivatives with unique properties and applications. A major focus of catalyst and enzyme engineering is to expand the substrate scope, allowing for the synthesis of a wider variety of structurally diverse molecules. researchgate.netmdpi.com

By applying the principles of rational design and directed evolution, biocatalysts can be re-engineered to accept substrates that are not recognized by their wild-type counterparts. nih.gov This could involve modifying the active site of a transaminase or imine reductase to accommodate bulkier or electronically different ketone precursors, leading to a library of novel (R)-amine derivatives. For example, recent work has shown that pyrrolysyl-tRNA synthetase (PylRS) enzymes can be engineered to accept non-proteinogenic amino acids, demonstrating the potential to radically alter enzyme substrate specificity. nih.gov

Expanding the range of accessible derivatives opens up new avenues for application. While this compound itself is a valuable chiral building block, its derivatives could possess novel pharmacological activities or serve as precursors to new materials or agrochemicals. The development of catalytic methods that allow for the late-stage functionalization of complex molecules is also a key area of research, enabling the rapid diversification of lead compounds in drug discovery. researchgate.net The ability to create and screen a wide array of derivatives efficiently is crucial for unlocking the full potential of this important chiral amine scaffold.

Q & A

Basic Research Questions

Q. What are the optimized enzymatic methods for synthesizing (R)-(-)-1-Methyl-3-phenylpropylamine with high enantiomeric excess (ee)?

- Methodological Answer : The compound can be synthesized using ω-transaminases (ω-TAs) such as ATA-117, which catalyze asymmetric amination of prochiral ketones. A design of experiments (DoE) approach optimizes reaction parameters (e.g., pH, temperature, amine donor concentration). Immobilized enzyme reactors (IMERs) on monolithic silica supports enhance enzyme stability and reusability . For example, using isopropylamine as an amino donor yields 29% product with 99% ee . Engineered phenylalanine dehydrogenases (PheDHs) from Rhodococcus sp. M4 further improve stereoselectivity (>98% ee) .

Q. How is enantiomeric purity determined for this compound in biocatalytic reactions?

- Methodological Answer : Enantiomeric excess (ee) is quantified via gas chromatography (GC) after derivatization. A chiral Varian Dex CB column separates (R)- and (S)-enantiomers, with retention times of 9.9 min (R) and 9.7 min (S). Derivatization using Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine reagent or acetic anhydride enhances detection sensitivity .

Advanced Research Questions

Q. How can researchers address substrate inhibition challenges during ω-transaminase-catalyzed synthesis of this compound?

- Methodological Answer : Substrate inhibition (e.g., MPPA acting as a strong inhibitor) is mitigated via in-situ product removal (ISPR) strategies. Continuous flow systems with packed-bed reactors (PBRs) and on-line HPLC monitoring reduce manual handling and improve yield . Process intensification using scaled-down reactors (e.g., IMERs coupled with analytical columns) enables real-time optimization .

Q. What experimental designs reconcile discrepancies in reported yields and ee values for biocatalytic synthesis?

- Methodological Answer : Variations in yield (e.g., 29% vs. >98%) arise from differences in enzyme sources, reaction conditions, and amino donors. A DoE approach identifies critical variables (e.g., donor-to-substrate ratio, pH). For instance, ATA-117 requires isopropylamine for optimal activity, while engineered PheDHs tolerate broader substrate ranges . Kinetic modeling (e.g., Lineweaver-Burk plots) clarifies enzyme-substrate interactions and inhibition mechanisms .

Q. How does fluorine substitution on the phenyl ring influence the pharmacological activity of structurally related compounds?

- Methodological Answer : Fluorine enhances lipophilicity and metabolic stability, as seen in analogs like (R)-1-(3-Fluorophenyl)propan-1-amine. Structure-activity relationship (SAR) studies compare binding affinities at monoamine transporters. For MPPA, the unsubstituted phenyl group is critical for its role as an intermediate in antihypertensive drugs (e.g., dilevalol) .

Safety and Handling Considerations

- Advanced Question : How do safety protocols differ between batch and continuous flow synthesis systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。